molecular formula C14H12N4O9S B14528644 N-[3-(Methanesulfonyl)-5-methoxyphenyl]-2,4,6-trinitroaniline CAS No. 62606-08-0

N-[3-(Methanesulfonyl)-5-methoxyphenyl]-2,4,6-trinitroaniline

Cat. No.: B14528644
CAS No.: 62606-08-0
M. Wt: 412.33 g/mol
InChI Key: PRFXZUZEOOYFMJ-UHFFFAOYSA-N
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Description

N-[3-(Methanesulfonyl)-5-methoxyphenyl]-2,4,6-trinitroaniline is a complex organic compound characterized by its unique structure, which includes methanesulfonyl, methoxy, and trinitroaniline groups

Properties

CAS No.

62606-08-0

Molecular Formula

C14H12N4O9S

Molecular Weight

412.33 g/mol

IUPAC Name

N-(3-methoxy-5-methylsulfonylphenyl)-2,4,6-trinitroaniline

InChI

InChI=1S/C14H12N4O9S/c1-27-10-3-8(4-11(7-10)28(2,25)26)15-14-12(17(21)22)5-9(16(19)20)6-13(14)18(23)24/h3-7,15H,1-2H3

InChI Key

PRFXZUZEOOYFMJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1)NC2=C(C=C(C=C2[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])S(=O)(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(Methanesulfonyl)-5-methoxyphenyl]-2,4,6-trinitroaniline typically involves multiple steps, starting with the nitration of aniline derivatives to introduce nitro groups. The methanesulfonyl and methoxy groups are then introduced through sulfonation and methylation reactions, respectively. The final step involves coupling the intermediate compounds to form the desired product. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and sulfonation processes, utilizing continuous flow reactors to ensure consistent quality and efficiency. Advanced purification techniques, such as recrystallization and chromatography, are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-[3-(Methanesulfonyl)-5-methoxyphenyl]-2,4,6-trinitroaniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert nitro groups to amino groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can modify the aromatic ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions, such as temperature, pH, and solvent choice, are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and substituted aromatic compounds, depending on the specific reaction pathway.

Scientific Research Applications

N-[3-(Methanesulfonyl)-5-methoxyphenyl]-2,4,6-trinitroaniline has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N-[3-(Methanesulfonyl)-5-methoxyphenyl]-2,4,6-trinitroaniline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s effects are mediated through pathways that include alkylation, oxidation, and reduction reactions within the cellular environment. These interactions can lead to various biological outcomes, such as inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other nitroaniline derivatives and sulfonyl-substituted aromatic compounds, such as:

  • N-(4-Methanesulfonylphenyl)-2,4,6-trinitroaniline
  • N-(3-Methanesulfonyl-4-methoxyphenyl)-2,4,6-trinitroaniline

Uniqueness

N-[3-(Methanesulfonyl)-5-methoxyphenyl]-2,4,6-trinitroaniline is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methanesulfonyl group enhances its solubility and reactivity, while the trinitroaniline moiety contributes to its potential biological activity.

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